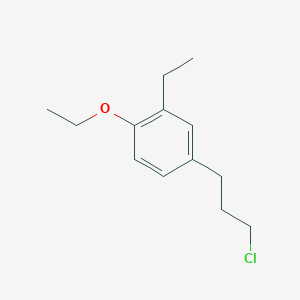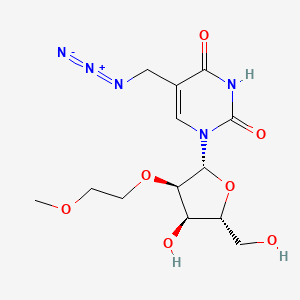
5-(Azidomethyl)-2'-o-(2-methoxyethyl)uridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Azidomethyl)-2’-O-(2-methoxyethyl)uridine is a modified nucleoside that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is a derivative of uridine, a nucleoside that plays a crucial role in the structure of RNA. The azidomethyl and methoxyethyl groups attached to the uridine molecule confer distinct chemical and biological properties, making it a valuable tool in various fields of study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azidomethyl)-2’-O-(2-methoxyethyl)uridine typically involves multiple steps, starting from uridine. The process generally includes the protection of hydroxyl groups, selective functionalization at the 5-position of the uridine ring, and subsequent deprotection. Common reagents used in these reactions include azidomethylating agents and methoxyethylating agents under controlled conditions to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for 5-(Azidomethyl)-2’-O-(2-methoxyethyl)uridine are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing purification techniques such as chromatography to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Azidomethyl)-2’-O-(2-methoxyethyl)uridine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group under specific conditions.
Click Chemistry: The azido group is highly reactive in click chemistry, particularly in the presence of alkynes, forming triazoles.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide and methoxyethyl chloride are commonly used.
Reduction Reactions: Reducing agents like triphenylphosphine or hydrogen in the presence of a palladium catalyst.
Click Chemistry: Copper(I) catalysts are typically employed to facilitate the reaction between the azido group and alkynes.
Major Products Formed
Substitution Reactions: Various substituted uridine derivatives.
Reduction Reactions: Aminomethyl-uridine derivatives.
Click Chemistry: Triazole-linked uridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Azidomethyl)-2’-O-(2-methoxyethyl)uridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex nucleoside analogs.
Biology: Incorporated into RNA molecules to study RNA structure and function.
Medicine: Potential use in the development of antiviral and anticancer therapies due to its ability to modify RNA.
Industry: Utilized in the production of modified nucleic acids for various biotechnological applications.
Wirkmechanismus
The mechanism by which 5-(Azidomethyl)-2’-O-(2-methoxyethyl)uridine exerts its effects is primarily through its incorporation into RNA. The azido group can participate in bioorthogonal reactions, allowing for the selective labeling and modification of RNA molecules. This enables researchers to study RNA dynamics, interactions, and functions in a highly specific manner. The methoxyethyl group enhances the compound’s stability and solubility, facilitating its use in various experimental conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxyethanol: An organic compound used as a solvent and in the synthesis of various chemicals.
Ethyl methanesulfonate: A chemical mutagen used in genetic research.
Uniqueness
5-(Azidomethyl)-2’-O-(2-methoxyethyl)uridine is unique due to its dual functional groups (azidomethyl and methoxyethyl), which provide distinct chemical reactivity and biological properties. Unlike simpler compounds like 2-methoxyethanol, this modified nucleoside can be specifically incorporated into RNA, enabling targeted studies and applications in molecular biology and medicine.
Eigenschaften
Molekularformel |
C13H19N5O7 |
|---|---|
Molekulargewicht |
357.32 g/mol |
IUPAC-Name |
5-(azidomethyl)-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H19N5O7/c1-23-2-3-24-10-9(20)8(6-19)25-12(10)18-5-7(4-15-17-14)11(21)16-13(18)22/h5,8-10,12,19-20H,2-4,6H2,1H3,(H,16,21,22)/t8-,9-,10-,12-/m1/s1 |
InChI-Schlüssel |
QMXGFTMABVXOMP-DNRKLUKYSA-N |
Isomerische SMILES |
COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CN=[N+]=[N-])CO)O |
Kanonische SMILES |
COCCOC1C(C(OC1N2C=C(C(=O)NC2=O)CN=[N+]=[N-])CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


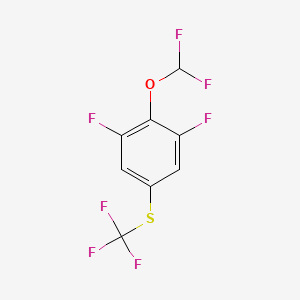

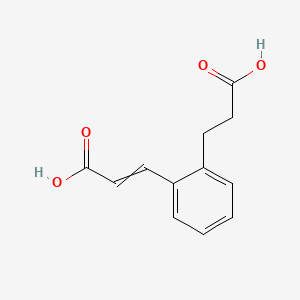
![1-[4-(Hydroxymethyl)cyclohexyl]ethanone](/img/structure/B14051395.png)
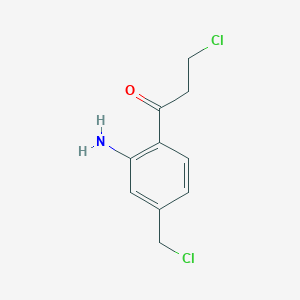
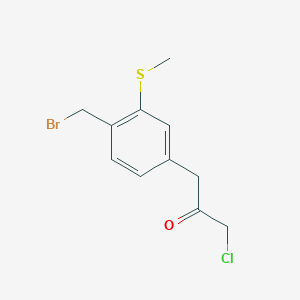
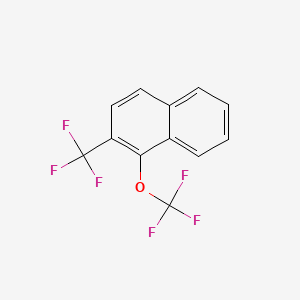
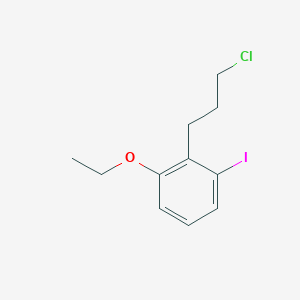

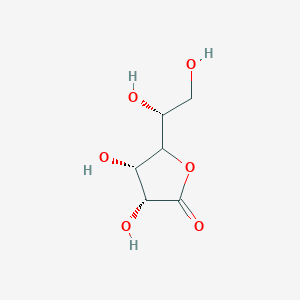
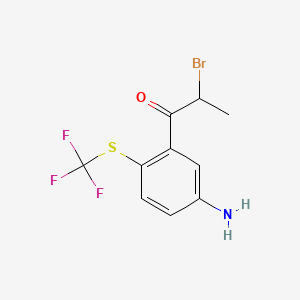

![2-[[(5-Chloro-2-hydroxyphenyl)-phenylmethylidene]amino]-3-methylbutanoic acid](/img/structure/B14051482.png)
